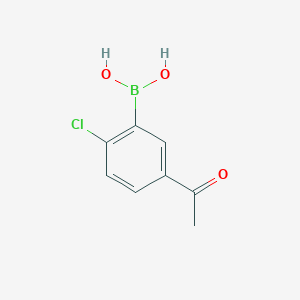

5-Acetyl-2-chlorophenylboronic acid

Beschreibung

Significance of Boronic Acids in Modern Organic Synthesis and Medicinal Chemistry

The utility of boronic acids in contemporary chemical science cannot be overstated. These organoboron compounds have become indispensable in both academic research and industrial processes, from the synthesis of complex pharmaceuticals to the development of novel materials.

The journey of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. wikipedia.orgnih.gov However, for nearly a century, organoboranes were considered chemical curiosities with limited practical use. thieme.denobelprize.org This perception dramatically changed with the pioneering work of Herbert C. Brown at Purdue University. In the 1950s, Brown's exploration of boranes led to the discovery of the hydroboration reaction, a method for preparing organoboranes from alkenes. thieme.denobelprize.org This breakthrough, for which Brown shared the Nobel Prize in Chemistry in 1979, transformed organoboranes from exotic reagents into some of the most versatile intermediates in organic chemistry. nobelprize.orgacs.org His work laid the groundwork for the development and widespread application of boronic acids and their derivatives. thieme.de

The versatility of boronic acids stems from the unique electronic structure of the boronic acid functional group, -B(OH)₂. Key features include:

Lewis Acidity: The boron atom in a boronic acid possesses only six valence electrons, leaving it with a vacant p-orbital. alfa-chemistry.com This electron deficiency allows boronic acids to act as mild Lewis acids, readily accepting a pair of electrons from Lewis bases. nih.govboronmolecular.comchemeurope.com

Reversible Covalent Bonding: A hallmark of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and catechols. wikipedia.orgboronmolecular.com This interaction is pH-dependent and forms stable five- or six-membered cyclic esters known as boronate esters. wikipedia.org This property is the foundation for their use in chemical sensors and separation technologies.

Stability and Low Toxicity: Boronic acids are generally stable, often crystalline solids that are amenable to handling in air. nih.govboronmolecular.com From a biological perspective, they are considered "green" compounds because their metabolic end product is boric acid, a naturally occurring and relatively non-toxic substance. nih.govalfa-chemistry.com

Transmetalation: In the presence of a transition metal catalyst, typically palladium, the organic group attached to the boron atom can be transferred to the metal center. This process, known as transmetalation, is a critical step in the widely used Suzuki-Miyaura cross-coupling reaction. nih.govchemeurope.com

The unique reactivity of boronic acids has led to their application in a diverse array of scientific fields.

| Field | Key Applications |

| Organic Synthesis | Central to the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds, a cornerstone of modern synthesis. nih.govboronmolecular.com Also used in other significant reactions like Chan-Lam coupling (forming carbon-nitrogen and carbon-oxygen bonds) and conjugate additions. chemeurope.comwiley.com |

| Medicinal Chemistry | Used as enzyme inhibitors; the drug Bortezomib, a proteasome inhibitor for cancer therapy, is a prominent example. wikipedia.orgalfa-chemistry.com They also find use in drug delivery systems and as antibacterial and antiviral agents. nih.gov |

| Chemical Biology & Sensing | Employed in the design of sensors for carbohydrates and other biologically important diol-containing molecules. wikipedia.orgboronmolecular.com Their ability to bind to sugars on cell surfaces is used for biomarker recognition. |

| Materials Science | Incorporated into polymers and other materials to create responsive systems that react to changes in pH or the presence of specific analytes like glucose. boronmolecular.com |

The Compound 5-Acetyl-2-chlorophenylboronic Acid: A Specific Focus

This compound is a member of the arylboronic acid family that features specific substituents, imparting it with distinct properties for specialized synthetic applications.

| Chemical Properties of this compound | |

|---|---|

| Molecular Formula | C₈H₈BClO₃ uni.lusigmaaldrich.com |

| Molecular Weight | 198.41 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | QMHQVMHOGNFKMA-UHFFFAOYSA-N uni.lusigmaaldrich.com |

| SMILES | CC(=O)c1ccc(Cl)c(c1)B(O)O sigmaaldrich.com |

This compound is classified as a disubstituted arylboronic acid. The core structure consists of a phenyl (benzene) ring to which a boronic acid group [-B(OH)₂] is attached. The "aryl" designation indicates the direct attachment of the boron atom to an aromatic ring. The specificity of this compound comes from the two additional substituents on the phenyl ring: a chloro group (-Cl) at position 2 and an acetyl group [-C(O)CH₃] at position 5, relative to the boronic acid group at position 1.

The identity and position of substituents on a phenylboronic acid scaffold have a profound impact on the compound's chemical properties and reactivity. researchgate.net In this compound, both the chloro and acetyl groups are electron-withdrawing. This has several important consequences:

Increased Lewis Acidity: Electron-withdrawing groups pull electron density away from the phenyl ring and, by extension, from the boron atom. researchgate.netresearchgate.net This intensifies the electron-deficient nature of the boron center, increasing its Lewis acidity. An increase in acidity can be beneficial for applications in catalysis and sensing. mdpi.comdntb.gov.ua

Modulation of Reactivity: The electronic effects of these substituents directly influence the compound's performance in chemical reactions. For instance, in Suzuki-Miyaura coupling, the rate of the crucial transmetalation step can be affected by the electronic nature of the arylboronic acid. The specific placement of the chloro group at the ortho position and the acetyl group at the para position to the carbon-boron bond creates a unique electronic and steric environment that can be exploited for targeted synthesis.

In essence, the deliberate placement of chloro and acetyl groups on the phenylboronic acid framework transforms a general building block into a specialized reagent with tailored reactivity, making it a valuable asset in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

(5-acetyl-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHQVMHOGNFKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376839 | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022922-17-3 | |

| Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5 Acetyl 2 Chlorophenylboronic Acid

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound. While specific spectra are often generated by the end-user, the expected features can be predicted.

NMR Spectroscopy (¹H NMR and ¹³C NMR): The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl protons of the boronic acid. The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon attached to the boron atom.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine. uni.lu

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the acetyl group, and C-Cl stretching vibrations.

Chemical Reactivity and Mechanistic Investigations of 5 Acetyl 2 Chlorophenylboronic Acid

Fundamental Reaction Mechanisms of Boronic Acids in Organic Transformations

The reactivity of boronic acids, including 5-Acetyl-2-chlorophenylboronic acid, is primarily dictated by the properties of the boron atom and its substituents.

Lewis Acidity and Interactions with Nucleophiles

Boronic acids are a class of organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. nih.govsdu.dk A key feature of boronic acids is their Lewis acidity, which stems from the vacant p-orbital on the boron atom, making it an electron-pair acceptor. researchgate.net In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. nih.govsdu.dk This equilibrium is established through the interaction of the boronic acid with a Lewis base, such as a hydroxide (B78521) ion, which donates an electron pair to the boron's empty orbital.

The Lewis acidity of a specific boronic acid is influenced by the electronic effects of the substituents on the phenyl ring. researchgate.net For this compound, the presence of both an acetyl group and a chlorine atom, which are electron-withdrawing, is expected to increase the electrophilicity of the boron atom. This enhanced Lewis acidity facilitates the formation of the boronate complex, a crucial step for subsequent reactions. nih.gov The quantification of acidity (pKa value) is a fundamental factor considered when designing new compounds for practical applications. nih.gov

Transmetalation Processes

Transmetalation is a fundamental step in many transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. rsc.orgrsc.org This process involves the transfer of an organic group—in this case, the 5-acetyl-2-chlorophenyl moiety—from the boron atom to a transition metal center, typically palladium. rsc.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction involves the transmetalation of arylboronic acids with Pd(II) complexes, which migrates the aryl group of the boronic acid to the palladium to form a Pd-C bond. rsc.orgrsc.org The reaction is generally conducted in the presence of a base, which reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). libretexts.org This activated boronate species then readily transfers its organic substituent to the palladium(II) center, regenerating the boron species and forming a diorganopalladium(II) complex. libretexts.orgacs.org This diorganopalladium complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

Cross-Coupling Reactions Involving this compound

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules, primarily through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and polyolefins. diva-portal.orgresearchgate.net The reaction couples an organoboron compound, such as this compound, with an organohalide or triflate. libretexts.org The reaction's popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

Boronic acids that are prone to deboronation under basic conditions can be challenging partners for Suzuki-Miyaura reactions. nih.gov However, the development of specialized catalysts and reaction conditions has enabled the use of a wide range of substrates. nih.gov

Palladium-Catalyzed Systems

The Suzuki-Miyaura reaction is typically catalyzed by a palladium(0) complex. diva-portal.org The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a square planar Pd(II) complex, [R¹-Pd(II)-X]. This step is often the rate-determining step in the cycle. libretexts.orgdiva-portal.org

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. The base activates the boronic acid to form a boronate [R²-B(OH)₃]⁻, which then reacts with the [R¹-Pd(II)-X] complex to form a new diorganopalladium(II) complex, [R¹-Pd(II)-R²], and displaces the halide. rsc.orglibretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of palladium source, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), can influence the reaction's efficiency. researchgate.netnih.gov

Ligand Effects and Catalyst Optimization

The ligands coordinated to the palladium center play a critical role in the Suzuki-Miyaura reaction. They influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates and yields. Phosphine (B1218219) ligands, such as triphenylphosphine, and N-heterocyclic carbenes (NHCs) are commonly employed. researchgate.netnih.gov

For challenging substrates, such as those containing sterically hindering ortho-substituents like the chlorine atom in this compound, the choice of ligand is paramount. beilstein-journals.org Bulky, electron-rich phosphine ligands (Buchwald ligands) or specific NHC ligands can promote the oxidative addition and reductive elimination steps, leading to higher efficiency. nih.govresearchgate.net Catalyst optimization often involves screening various ligands, bases, and solvents to find the ideal conditions for a specific substrate pair. nih.govsemanticscholar.org For instance, studies on refractory heteroaryl-heteroaryl couplings have shown that optimizing the ligand and using additives like trimethyl borate (B1201080) can significantly enhance reaction rates and yields. nih.gov

The following table illustrates the effect of different catalytic systems on the Suzuki-Miyaura coupling of related aryl halides and boronic acids, demonstrating the importance of catalyst optimization.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromochlorobenzene | Phenylboronic acid | Pd Standard Solution | K₂CO₃ | Ethanol/Water | 64 | chemspider.com |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | KOH | Water | 94 | semanticscholar.org |

| 4-Acetylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ / Imidazolium Salt (NHC precursor) | Cs₂CO₃ | Dioxane | >98 | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Variable (product mixture) | beilstein-journals.org |

Scope and Limitations with Various Coupling Partners

This compound is a versatile coupling partner, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its reactivity is influenced by the electronic and steric nature of its substituents. The acetyl group is electron-withdrawing, which can impact the transmetalation step of the catalytic cycle, while the ortho-chloro substituent introduces significant steric hindrance around the boronic acid moiety.

The utility of this compound has been demonstrated in the synthesis of complex heterocyclic compounds. For instance, it has been successfully coupled with substituted thiazole (B1198619) derivatives to create inhibitors of the eukaryotic initiation factor 4E (eIF4E), a target in cancer therapy. In one specific example, it was reacted with a complex thiazole derivative in a Suzuki coupling reaction, followed by hydrolysis, to yield the target benzoic acid derivative.

Despite its utility, its application has limitations. The steric bulk of the ortho-chloro group can necessitate more forcing reaction conditions or specialized, bulky phosphine ligands to achieve efficient coupling, particularly with other sterically demanding coupling partners. Furthermore, the electron-withdrawing nature of the acetyl group, while sometimes beneficial, can alter the reaction kinetics compared to electron-rich or neutral arylboronic acids.

Below is a table representing a documented application of this compound in a Suzuki coupling reaction for the synthesis of a biologically relevant molecule.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Class | Application |

| This compound | 2-((5-Bromothiazol-2-yl)amino)-4-methylbenzoic acid derivative | Palladium Catalyst | Substituted biaryl | Synthesis of eIF4E Inhibitors |

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the widely-used palladium-catalyzed Suzuki reaction, this compound is a potential substrate for other important transition metal-catalyzed cross-coupling reactions.

Copper-Catalyzed Oxidative Coupling (e.g., Chan-Lam Reaction)

The Chan-Lam reaction is a copper-catalyzed formation of a carbon-heteroatom bond, typically between an arylboronic acid and an amine (N-H) or alcohol/phenol (B47542) (O-H) to form aryl amines or aryl ethers, respectively. organic-chemistry.orgwikipedia.org The reaction is attractive as it can often be performed in air, uses less expensive copper catalysts, and tolerates a wide range of functional groups. organic-chemistry.org

The general mechanism involves the formation of a copper(II)-aryl complex, which can be oxidized to a Cu(III) intermediate. This intermediate then undergoes reductive elimination with the N-H or O-H compound to form the desired C-N or C-O bond and a Cu(I) species, which is re-oxidized to Cu(II) by an oxidant (often oxygen from the air) to complete the catalytic cycle. wikipedia.org

For this compound, its participation in a Chan-Lam coupling is subject to certain limitations. Research on analogous systems has shown that arylboronic acids with ortho-substituents can lead to diminished yields due to steric hindrance, which can impede the approach of the nucleophile or the formation of key intermediates. nih.gov Moreover, the presence of strong electron-withdrawing groups on the arylboronic acid can also lower reaction yields. nih.gov However, recent advancements, such as the use of visible-light-mediated photoredox catalysis, have been shown to significantly improve the efficiency of Chan-Lam reactions involving electron-deficient arylboronic acids. nih.gov

The following table shows representative data for the Chan-Lam coupling of arylboronic acids bearing features relevant to this compound (i.e., steric hindrance and electron-withdrawing groups).

| Arylboronic Acid | Coupling Partner (Nucleophile) | Catalyst/Conditions | Product | Yield |

| 2-Methylphenylboronic acid | Phenol | Cu(OAc)₂, 1,10-phenanthroline, O₂ | 2-Methyldiphenyl ether | Lower yield (steric hindrance) |

| 4-Nitrophenylboronic acid | Phenol | Cu(OAc)₂, 1,10-phenanthroline, O₂ | 4-Nitrodiphenyl ether | Lower yield (electron-withdrawing) |

| 4-Cyanophenylboronic acid | Aniline | Cu(OAc)₂, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, blue LED | 4-Cyanodiphenylamine | High yield |

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often providing complementary reactivity and being more cost-effective. rsc.org Nickel catalysts can be particularly effective for coupling sterically hindered substrates or for activating challenging C–O bonds. rsc.org

The catalytic cycle for nickel often involves Ni(0)/Ni(II) or more complex Ni(I)/Ni(III) pathways. These reactions can couple arylboronic acids with a variety of partners, including aryl halides and pseudohalides. acs.org The smaller atomic radius of nickel compared to palladium can be advantageous in some transformations but can also make it more sensitive to steric crowding around the reaction center. rsc.org

Given the ortho-chloro substituent, this compound is considered a sterically hindered substrate. Nickel catalysis, particularly with flexible bidentate phosphine ligands, has proven effective for the cross-coupling of sterically challenging partners that are difficult to couple using palladium. rsc.org Therefore, nickel-based protocols represent a promising avenue for utilizing this compound in C–C bond-forming reactions, especially where palladium systems may fail.

The table below illustrates the effectiveness of nickel catalysis for sterically hindered coupling partners.

| Aryl Electrophile | Coupling Partner | Catalyst System | Product Type | Key Feature |

| 2,6-Dimethylphenyl triflate | n-Dodecanethiol | Ni(cod)₂ / dppbz | Diaryl sulfide | Coupling of sterically hindered electrophile |

| 1-Bromo-2-naphthyl triflate | Thiophenol | Ni(cod)₂ / DPEphos | Diaryl sulfide | Overcoming steric challenge |

| 4-Bromotoluene | 2-Cumyl iodide (tert-alkyl halide) | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | Aryl-alkyl | Formation of all-carbon quaternary center |

Decarboxylative Coupling Reactions

Decarboxylative coupling is a powerful strategy where a carboxylic acid is used as a surrogate for an organometallic reagent. wikipedia.org In these reactions, a C-C bond is broken (as CO₂) to form a new C-C or C-heteroatom bond. wikipedia.org

This compound would not typically be the primary substrate undergoing decarboxylation. Instead, it would more likely serve in one of two other roles in a decarboxylative process:

As a coupling partner: An aryl carboxylic acid could undergo a metal-catalyzed decarboxylation to form an in-situ organometallic species, which would then be coupled with an aryl halide. While this does not directly involve a boronic acid, it is a related transformation.

As the product of a decarboxylative borylation: A more direct connection involves modern methods where an aromatic carboxylic acid is converted directly into an arylboronic ester through a copper- or palladium-catalyzed decarboxylative borylation. princeton.edu This arylboronic ester can then be used in a subsequent one-pot Suzuki-Miyaura coupling. princeton.edu In this context, a precursor like 4-acetyl-3-chlorobenzoic acid could theoretically be converted into this compound or its ester derivative.

This modern approach provides a synthetic route to highly functionalized boronic acids from readily available carboxylic acids, expanding the toolbox for complex molecule synthesis. princeton.edu

Non-Coupling Reactions of this compound

Oxidation Reactions

One of the fundamental non-coupling reactions of arylboronic acids is their oxidation to the corresponding phenol. This transformation, known as ipso-hydroxylation, replaces the C–B(OH)₂ bond with a C–OH bond and is a valuable method for synthesizing phenols under mild conditions. rsc.orgacs.org

The reaction is typically carried out using an oxidant such as aqueous hydrogen peroxide (H₂O₂), often under basic conditions, or other reagents like Oxone or m-chloroperoxybenzoic acid (MCPBA). organic-chemistry.org The mechanism is believed to involve the formation of an adduct between the boronic acid and the oxidant. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, which, after hydrolysis, yields the phenol product. rsc.org

For this compound, this reaction would yield 4-acetyl-2-chlorophenol. This transformation is generally high-yielding and tolerates a wide variety of functional groups, including halogens and ketones. acs.org

The table below summarizes typical conditions for the oxidation of arylboronic acids to phenols.

| Arylboronic Acid Substrate | Oxidant | Conditions | Product |

| Phenylboronic acid | H₂O₂ | EtOH, rt, 1 min | Phenol |

| 4-Cyanophenylboronic acid | H₂O₂ / HBr | EtOH, rt, 1 min | 4-Cyanophenol |

| 4-Chlorophenylboronic acid | PhI(OAc)₂ | CH₃CN/H₂O, rt | 4-Chlorophenol |

Petasis Reaction Applications

The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the Petasis reaction. Arylboronic acids with electron-withdrawing groups, such as the acetyl and chloro substituents present in this compound, are generally less reactive than their electron-rich or electron-neutral counterparts. nih.govorganic-chemistry.org This reduced reactivity is attributed to the decreased nucleophilicity of the aryl group that is transferred during the reaction. Consequently, reactions involving these electron-poor boronic acids may require more forcing conditions, such as elevated temperatures or microwave irradiation, to achieve satisfactory yields. organic-chemistry.orgorganic-chemistry.org For instance, studies on the Petasis reaction with other electron-poor aromatic amines and boronic acids have demonstrated the necessity of microwave conditions to drive the reaction to completion. organic-chemistry.org

A general scheme for the Petasis reaction involving an arylboronic acid, a secondary amine, and formaldehyde (B43269) is presented below:

Scheme 1: General representation of the Petasis borono-Mannich reaction.

Despite the potential for lower reactivity, the Petasis reaction remains a viable method for incorporating the 5-acetyl-2-chlorophenyl moiety into various molecular scaffolds to generate complex amines. The reaction's ability to accommodate a diverse range of amine and carbonyl components would allow for the synthesis of a library of compounds derived from this compound. nih.govnih.gov

Derivatization of the Acetyl Group

The acetyl group of this compound offers a valuable handle for further synthetic modifications, allowing for the introduction of diverse functionalities. While specific derivatization of this particular compound is not extensively documented, the reactivity of the acetyl group on other phenylboronic acids, such as 4-acetylphenylboronic acid and 3-acetylphenylboronic acid, provides a strong basis for predicting its chemical behavior. sigmaaldrich.comsigmaaldrich.com

Common derivatization reactions of the acetyl group include:

Reduction: The acetyl group can be readily reduced to an ethyl group or a secondary alcohol. For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) would convert the ketone to an alcohol, yielding (5-(1-hydroxyethyl)-2-chlorophenyl)boronic acid. More vigorous reduction methods could lead to the corresponding ethylphenylboronic acid derivative.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group via reactions like the haloform reaction or by using strong oxidizing agents. This would transform this compound into 3-chloro-5-(dihydroxyboryl)benzoic acid.

Condensation Reactions: The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles. For example, reaction with hydroxylamine (B1172632) would yield an oxime derivative, while reaction with hydrazines would produce hydrazones. These reactions provide a pathway to introduce new nitrogen-containing functional groups.

Alpha-Halogenation: The α-carbon of the acetyl group can be halogenated under acidic or basic conditions. This would lead to the formation of a 2-halo-1-(3-chloro-5-(dihydroxyboryl)phenyl)ethan-1-one, a versatile intermediate for further nucleophilic substitutions.

The following table summarizes potential derivatization reactions of the acetyl group based on known transformations of similar compounds.

| Reaction Type | Reagents and Conditions | Expected Product |

| Reduction to Alcohol | NaBH₄, MeOH | (5-(1-Hydroxyethyl)-2-chlorophenyl)boronic acid |

| Oxidation to Carboxylic Acid | 1. Br₂, NaOH; 2. H₃O⁺ | 3-Chloro-5-(dihydroxyboryl)benzoic acid |

| Oxime Formation | NH₂OH·HCl, Base | (5-(1-(Hydroxyimino)ethyl)-2-chlorophenyl)boronic acid |

| Hydrazone Formation | N₂H₄, EtOH | (5-(1-Hydrazonoethyl)-2-chlorophenyl)boronic acid |

| Alpha-Bromination | Br₂, HBr | (5-(2-Bromoacetyl)-2-chlorophenyl)boronic acid |

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The substitution pattern of the aromatic ring in this compound, featuring a chloro, an acetyl, and a boronic acid group, dictates its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The directing effects of the existing substituents determine the position of incoming electrophiles. The boronic acid group [-B(OH)₂] is a deactivating group and a meta-director. The chloro group (-Cl) is also deactivating but is an ortho-, para-director. The acetyl group (-COCH₃) is a strong deactivating group and a meta-director.

Considering the positions of the current substituents:

The position ortho to the chloro group and meta to the acetyl group (C6) is sterically hindered by the adjacent chloro and boronic acid groups.

The position ortho to the chloro group and ortho to the acetyl group (C3) is electronically deactivated by both groups.

The position para to the chloro group is occupied by the acetyl group.

The position meta to the chloro group and meta to the acetyl group (C4) is the most likely site for electrophilic attack, as it is the least deactivated position.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing acetyl group and the chloro atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). The acetyl group, being a strong activating group for nucleophilic substitution (para to the leaving group), and the chloro atom as the leaving group, create a favorable scenario for SNAr reactions.

Nucleophiles can attack the carbon atom bearing the chloro group (C2), leading to the displacement of the chloride ion. The strong electron-withdrawing effect of the acetyl group at the para position helps to stabilize the intermediate Meisenheimer complex, thus facilitating the reaction.

A variety of nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace the chloro substituent. For example, reaction with sodium methoxide (B1231860) would yield 5-acetyl-2-methoxyphenylboronic acid.

The following table outlines the expected outcomes for substitution reactions on the aromatic ring.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Acetyl-2-chloro-4-nitrophenylboronic acid |

| Nucleophilic Substitution | NaOCH₃, CH₃OH | 5-Acetyl-2-methoxyphenylboronic acid |

| Nucleophilic Substitution | R₂NH, heat | 5-Acetyl-2-(dialkylamino)phenylboronic acid |

It is important to note that the boronic acid group itself can be susceptible to certain reaction conditions and may require protection prior to carrying out these transformations.

Applications of 5 Acetyl 2 Chlorophenylboronic Acid in Organic Synthesis and Medicinal Chemistry

Role as a Building Block in Complex Molecule Synthesis

5-Acetyl-2-chlorophenylboronic acid is primarily utilized as a key reactant in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds to construct complex molecular frameworks. The boronic acid functional group is highly valued for its ability to act as a handle, enabling the attachment of the acetyl-chlorophenyl moiety to other molecular scaffolds. This capability makes it an important intermediate for chemical and pharmaceutical companies. google.comgoogle.combuyersguidechem.com

Pharmaceutical Intermediates and Drug Development

The application of this compound is particularly evident in the field of drug discovery, where it functions as an essential starting material for the synthesis of novel therapeutic agents. buyersguidechem.com Patents filed by pharmaceutical research companies explicitly detail its use in creating compounds aimed at treating a range of human diseases. google.comgoogle.com

In a typical synthetic application, this compound is reacted with a halogenated (commonly bromo) aromatic compound in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. google.comgoogle.com This Suzuki coupling reaction forges a new bi-aryl structure, which serves as the core of the target therapeutic molecule. google.com

While this compound is integral to the synthesis of potential therapeutics, its role is primarily that of a transient building block. In the documented synthetic pathways, the boronic acid group facilitates the key coupling reaction but is not retained in the final drug candidate. google.comgoogle.com This distinguishes these applications from therapeutics like Bortezomib, where the boronic acid moiety is part of the final active pharmacophore responsible for biological activity.

The synthesis of complement factor D inhibitors provides a clear example. In one patented method, this compound is coupled with 3-bromo-2-fluoroaniline (B1289246) to create a more complex intermediate, which then undergoes further reactions to yield the final inhibitor. google.comgoogle.com Similarly, it is used as a reactant in the multi-step synthesis of benzoic acid derivatives intended as eIF4E inhibitors. google.com

Derivatives synthesized from this compound have been investigated for potent biological activities, primarily in the areas of cancer and inflammatory disorders.

Anticancer: A significant application involves the synthesis of benzoic acid derivatives that act as inhibitors of the eukaryotic initiation factor 4E (eIF4E). google.comgoogle.com Since eIF4E is a key protein in the initiation of mRNA translation and is often dysregulated in various cancers, its inhibition presents a promising strategy for developing new cancer therapies. google.com

Anti-inflammatory and Autoimmune Diseases: The compound is a documented intermediate in the creation of inhibitors for complement factor D. google.com The complement system is a part of the immune system that can become overactive in certain autoimmune and inflammatory diseases. By inhibiting factor D, a critical enzyme in the alternative complement pathway, these derivative compounds aim to treat complement-mediated disorders, which can include conditions like glomerulonephritis, certain neurodegenerative diseases, and ischemia-reperfusion injury. google.comgoogle.com

No specific research detailing its use in the synthesis of antibacterial or antiviral agents is prominently available.

The therapeutic strategies employing derivatives of this compound are focused on highly specific biological targets, rather than general proteasome inhibition.

Complement Factor D Inhibition: The compounds are designed to target and inhibit factor D, thereby regulating the complement cascade at an early and crucial stage. This modulation can reduce the production of potent anaphylatoxins, which are key drivers in a number of inflammatory disorders. google.comgoogle.com

eIF4E Inhibition: In the context of cancer, the derivative compounds are designed to inhibit eIF4E. This protein's function is to bind to the 5' cap of mRNA, a critical step for the translation of many proteins involved in cell growth and proliferation. By inhibiting the eIF4E-eIF4G interaction, these compounds can disrupt the process and impede cancer cell growth. google.comgoogle.com

Table 2: Investigational Therapeutics Synthesized Using this compound

| Therapeutic Candidate Class | Biological Target | Therapeutic Indication |

|---|---|---|

| Factor D Inhibitors | Complement factor D | Complement-mediated disorders (autoimmune, inflammatory, neurodegenerative diseases) google.comgoogle.com |

| Benzoic Acid Derivatives | Eukaryotic initiation factor 4E (eIF4E) | Cancer google.comgoogle.com |

Agrochemical and Material Science Applications

While some chemical suppliers categorize this compound under broad labels that include agrochemical or pesticide intermediates, specific examples of its application in the synthesis of commercial agrochemicals are not detailed in readily available scientific literature or patents. keyingchem.com

Currently, there is a lack of published research demonstrating the use of this compound in the synthesis of advanced materials such as organic semiconductors or smart polymers. The potential for its use exists due to the versatile reactivity of the boronic acid group, but this has not been specifically documented in the reviewed sources.

Catalytic Applications

While often a key substrate in catalytic reactions, the role of this compound is integral to the synthesis of complex organic molecules. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions.

In the context of catalysis, it is crucial to distinguish the role of a substrate from that of a ligand. While this compound is a reactant in many catalytic processes, it does not typically function as a ligand that binds to the metal center to modulate its catalytic activity. Instead, it serves as the organoboron component in reactions like the Suzuki-Miyaura coupling. The actual ligands are other species, such as phosphines, that are added to the reaction mixture to stabilize the palladium catalyst and facilitate the catalytic cycle. libretexts.orgnih.govacs.org The properties of the boronic acid, including the electronic effects of its substituents, are, however, critical for the success of the reaction.

The primary catalytic application of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials. libretexts.org The catalytic cycle of the Suzuki-Miyaura reaction, in which this compound participates, can be summarized in three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) species. libretexts.orgchemrxiv.org

Transmetalation: The this compound, after activation with a base, transfers its acetyl-chlorophenyl group to the palladium(II) center, displacing the halide. libretexts.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium center (the one from the organic halide and the one from the boronic acid) couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

The presence of the acetyl and chloro groups on the phenyl ring of the boronic acid can influence the rate and efficiency of the transmetalation step by altering the electronic density of the boronic acid. magtech.com.cn

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle Involving this compound

| Step | Description | Reactants | Catalyst State |

| Oxidative Addition | The palladium catalyst inserts into the carbon-halide bond of the coupling partner. | Organic Halide (Ar-X) | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | This compound (activated by base) | Pd(II) |

| Reductive Elimination | The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the catalyst. | - | Pd(II) → Pd(0) |

Bioconjugation and Sensor Development

The boronic acid functional group is the key to the applications of this compound in biological systems. Its ability to form reversible covalent bonds with diols is the foundation for its use in bioconjugation and sensor technology.

Phenylboronic acids (PBAs) have garnered significant interest for their potential in targeted drug delivery, particularly in cancer therapy. nih.gov Many cancer cells overexpress sialic acids on their surfaces, which contain the necessary diol functionality for binding with boronic acids. nih.govrsc.org By conjugating a therapeutic agent to a PBA derivative like this compound, it is possible to create a drug delivery system that selectively targets cancer cells, thereby increasing the efficacy of the treatment and reducing side effects on healthy tissues. nih.govrsc.org

The general strategy involves attaching the PBA moiety to a larger carrier molecule, such as a nanoparticle or a polymer, which is then loaded with the drug. rsc.orgrsc.org The acetyl and chloro substituents on the phenyl ring of this compound can modulate the binding affinity and specificity for sialic acid, a crucial factor in the design of effective targeted therapies. magtech.com.cn Furthermore, PBA bioconjugates have been developed for protein immobilization, where enzymes are modified with a PBA derivative to facilitate their attachment to a solid support. acs.org

The reversible interaction between boronic acids and diols also forms the basis for the design of chemical sensors for biomolecules, especially saccharides like glucose. magtech.com.cnnih.gov The binding of a saccharide to a boronic acid can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. nih.govmdpi.com

In a typical fluorescent sensor design, a fluorophore is coupled to the boronic acid. When the boronic acid is unbound, the fluorophore has a certain emission intensity. Upon binding to a diol-containing analyte like glucose, the environment around the fluorophore changes, leading to either an increase or decrease in fluorescence. mdpi.com The electronic properties of the phenyl ring, influenced by substituents like the acetyl and chloro groups in this compound, play a critical role in tuning the pKa of the boronic acid and, consequently, its binding affinity and selectivity for different saccharides at physiological pH. magtech.com.cn This allows for the development of highly sensitive and selective sensors for monitoring glucose levels, which is of great importance in the management of diabetes. nih.gov

Table 2: Applications of Phenylboronic Acids in Bioconjugation and Sensing

| Application | Target Biomolecule | Principle of Interaction | Potential Use of this compound |

| Targeted Drug Delivery | Sialic Acids on Cancer Cells | Reversible covalent bond formation with diols. nih.govnih.gov | As a targeting ligand for delivering anticancer drugs. |

| Protein Immobilization | Diol-containing residues on proteins | Covalent attachment to solid supports. acs.org | To create enzyme bioconjugates for various applications. |

| Saccharide Sensing | Glucose and other saccharides | Reversible boronate ester formation with diols leading to a detectable signal. nih.govmdpi.com | As the recognition element in fluorescent or electrochemical glucose sensors. |

An in-depth look into the computational and theoretical aspects of this compound reveals its potential in various chemical and biomedical applications. Through quantum chemical calculations, molecular docking, and conformational analysis, researchers can predict and understand the behavior of this compound at a molecular level.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of 5-Acetyl-2-chlorophenylboronic acid make it a valuable building block in the design and synthesis of new therapeutic agents. nih.gov

Analytical Techniques and Characterization of 5 Acetyl 2 Chlorophenylboronic Acid and Its Derivatives

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of molecular structures. For substituted phenylboronic acids, techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Vis provide complementary information about the compound's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. For 5-acetyl-2-chlorophenylboronic acid, ¹H, ¹³C, and ¹¹B NMR each provide unique and critical data. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to complex or broad signals in NMR spectra. researchgate.netreddit.com Running samples in solvents like d4-methanol or converting the boronic acid to a diethanolamine adduct can sometimes provide sharper signals. reddit.com

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl protons of the acetyl group. The aromatic region would typically show three signals corresponding to the protons on the phenyl ring. Their chemical shifts and coupling patterns are influenced by the chloro, acetyl, and boronic acid substituents. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent protons (like D₂O), sometimes causing them to disappear from the spectrum.

Aromatic Protons (Ar-H): Expected to appear in the range of δ 7.0-8.5 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) would depend on the coupling constants between adjacent protons.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the acetyl group would be expected, typically appearing in the δ 2.4-2.7 ppm range.

Boronic Acid Protons (-OH): A very broad singlet, which may be observed over a wide chemical shift range and is often not integrated or assigned.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.5 | m (multiplet) |

| Acetyl (CH₃) | 2.4 - 2.7 | s (singlet) |

| Boronic Acid (B(OH)₂) | Variable | br s (broad singlet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon are expected. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus and may be difficult to detect. rsc.org

Aromatic Carbons (Ar-C): Multiple signals are expected in the δ 120-140 ppm range.

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 195-205 ppm.

Ipso-Carbon (C-B): A broad signal, often difficult to observe, in the aromatic region.

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (Ar-C) | 120 - 140 |

| Methyl (CH₃) | 25 - 30 |

| Ipso-Carbon (C-B) | Variable (often broad) |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for characterizing boron-containing compounds. nih.gov The chemical shift of the boron atom provides insight into its coordination state (trigonal sp² vs. tetrahedral sp³). For arylboronic acids like this compound, the sp²-hybridized boron typically resonates in the range of δ 27-33 ppm. sdsu.edunsf.gov The formation of the corresponding cyclic anhydride, a boroxine, results in a downfield shift to approximately δ 33 ppm. sdsu.edu In contrast, the formation of a tetrahedral boronate ester or adduct (e.g., with a diol or in a basic solution) causes a significant upfield shift to around δ 5-9 ppm. nsf.gov This makes ¹¹B NMR a powerful tool for studying the reactivity and binding of boronic acids. nsf.gov

Interactive Data Table: Expected ¹¹B NMR Chemical Shifts

| Boron Species | Hybridization | Expected Chemical Shift (ppm) |

| Arylboronic Acid | sp² | 27 - 33 |

| Boroxine (Trimer) | sp² | ~33 |

| Boronate Ester/Adduct | sp³ | 5 - 9 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, helping to identify functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by characteristic absorption bands for its functional groups.

O-H Stretching: A very broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. researchgate.netcdnsciencepub.com

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

B-O Stretching: A strong, characteristic band for the B-O single bond is typically observed in the 1310-1350 cm⁻¹ range. researchgate.netnih.gov

C-Cl Stretching: This vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C=O stretch (ketone) | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |

| B-O stretch | 1310 - 1350 | Strong |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. Aromatic compounds typically show strong Raman signals. Tip-enhanced Raman spectroscopy (TERS) has been used to monitor the condensation of phenylboronic acids on surfaces at the nanoscale. acs.org For this compound, key Raman bands would include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching of the phenyl ring are expected in the 1580-1610 cm⁻¹ region.

Functional Group Vibrations: Signals for the C=O and B-O groups would also be present, though their intensities might differ from the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Fragmentation patterns can provide valuable structural information. wikipedia.orglibretexts.org

For this compound (Molecular Weight: 198.41 g/mol ), the molecular ion peak (M⁺) would be expected at m/z ≈ 198. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with a peak at (M+2) that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted mass spectrometry data suggests common adducts in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu A common fragmentation pathway for boronic acids is the loss of water (H₂O), which would result in a peak at [M-18]. Another likely fragmentation is the cleavage of the acetyl group.

Interactive Data Table: Predicted m/z Values for Common Adducts and Fragments

| Ion | Formula | Predicted m/z |

| [M]⁺ | [C₈H₈B³⁵ClO₃]⁺ | ~198.02 |

| [M+2]⁺ | [C₈H₈B³⁷ClO₃]⁺ | ~200.02 |

| [M+H]⁺ | [C₈H₉B³⁵ClO₃]⁺ | ~199.03 |

| [M+Na]⁺ | [C₈H₈B³⁵ClNaO₃]⁺ | ~221.01 |

| [M-H]⁻ | [C₈H₇B³⁵ClO₃]⁻ | ~197.02 |

| [M-H₂O]⁺ | [C₈H₆B³⁵ClO₂]⁺ | ~180.01 |

Data based on predicted values from PubChemLite for the ³⁵Cl isotope. uni.lu

UV-Vis Spectroscopy

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) and GC-MS

Gas chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. While highly effective for many aromatic compounds, the analysis of boronic acids by GC can be challenging. nih.govnih.gov Their relatively low volatility and tendency to degrade or form less volatile anhydrides (boroxines) at high temperatures can complicate analysis and potentially damage the GC column. nih.gov

For these reasons, derivatization is often employed. Boronic acids can be converted into more volatile and stable esters (e.g., methyl or pinacol esters) before GC analysis. reddit.com When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of components in a mixture followed by their individual mass analysis, providing a powerful tool for both qualitative and quantitative assessment. thermofisher.comtdi-bi.com The retention time from the GC would indicate the compound's elution characteristics, while the MS would provide its mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and stability of this compound and its derivatives. The technique is adept at separating the main compound from potential impurities, starting materials, and degradation products.

The analysis of boronic acids by HPLC, however, presents unique challenges, primarily due to their propensity for hydrolysis and the potential for the formation of cyclic anhydrides (boroxines). Method development for this compound would therefore focus on mitigating these issues to ensure accurate and reproducible results.

Methodology and Research Findings:

A systematic approach to HPLC method development for boronic acids is often employed, starting with column and mobile phase screening. Reversed-phase chromatography is the most common mode used.

Column Selection: C18 columns are frequently the first choice for the separation of aromatic boronic acids. The selection of a specific C18 column can influence the separation, with variations in end-capping and silica backbone affecting the interaction with the analyte.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component. The aqueous phase is often acidified with trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the boronic acid group and improve peak shape.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute the main compound and any impurities with varying polarities within a reasonable timeframe.

Challenges and Solutions: A significant challenge in the HPLC analysis of boronic acids is their potential for dehydration to form a trimeric anhydride, the boroxine. Furthermore, boronic acids can be susceptible to hydrolysis. To address these issues, some methods employ non-aqueous diluents for sample preparation. In some cases, high pH mobile phases have been used to stabilize certain boronic acid derivatives, although this can present challenges with column stability.

A typical HPLC method for a compound similar to this compound might involve the parameters outlined in the table below. It is important to note that specific retention times would need to be experimentally determined for this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of an Aromatic Boronic Acid

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

Research Findings and Structural Motifs:

Dimeric Structures: A hallmark of the solid-state structure of phenylboronic acids is the formation of hydrogen-bonded dimers. The hydroxyl groups of two boronic acid moieties interact to form a stable eight-membered ring.

Planarity: The phenyl ring and the boronic acid group are often found to be nearly coplanar, facilitating conjugation.

An illustrative table of crystallographic data for a hypothetical crystal of this compound, based on typical values for similar compounds, is presented below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 105 |

| Volume (ų) ** | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.315 |

| R-factor (%) | < 5 |

Other Analytical Methods for Purity and Identity Confirmation

In addition to HPLC and X-ray crystallography, a suite of other analytical techniques is essential for the comprehensive characterization of this compound and its derivatives, confirming both its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information on the number and environment of the hydrogen atoms in the molecule, confirming the presence of the acetyl group, the aromatic protons, and the hydroxyl protons of the boronic acid.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule.

¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds, with the chemical shift being indicative of the coordination state of the boron atom.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretching of the boronic acid, the C=O stretching of the acetyl group, and the C-Cl stretching of the chlorophenyl moiety.

Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. The experimentally determined values are compared with the theoretical values calculated from the molecular formula to assess the purity of the sample.

Table 3: Summary of Other Analytical Methods

| Technique | Information Provided |

| ¹H NMR | Proton environment, structural confirmation |

| ¹³C NMR | Carbon skeleton confirmation |

| ¹¹B NMR | Boron coordination state |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| IR Spectroscopy | Functional group identification |

| Elemental Analysis | Elemental composition, purity assessment |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-2-chlorophenylboronic acid, and how are intermediates characterized?

- Answer: A standard approach involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halogenated aromatic partners under palladium catalysis. Key intermediates, such as acetyl-protected precursors, are purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For example, analogous chlorophenylboronic acids (e.g., 2-chlorophenylboronic acid) are synthesized via lithiation-borylation, followed by oxidation .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to identify impurities.

- Structural Confirmation: Fourier-transform infrared spectroscopy (FT-IR) for B-O bond detection (~1350 cm), B NMR for boron environment analysis, and X-ray crystallography for solid-state structure validation.

- Example: Similar boronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid) are validated using these methods, with purity thresholds >97% (HPLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions?

- Answer: Key variables include:

- Catalyst System: Pd(PPh) or PdCl(dppf) for enhanced stability in air-sensitive conditions.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility, with base additives (e.g., NaCO) to neutralize boronic acid byproducts.

- Temperature: 60–100°C for aryl chloride coupling partners.

- Example: For 5-chloro-2-ethoxyphenylboronic acid, yields >90% are achieved using PdCl(dppf) in THF at 80°C .

Q. How should researchers address contradictory data in published studies on boronic acid reactivity?

- Answer:

- Systematic Review: Compile kinetic data (e.g., reaction rates under varying pH/temperature) and identify outliers.

- Meta-Analysis: Use statistical tools to assess reproducibility across studies.

- Case Study: Discrepancies in Suzuki-Miyaura yields for halogenated boronic acids may arise from trace moisture or oxygen sensitivity, necessitating inert atmosphere protocols .

Q. What stability challenges does this compound pose under varying storage conditions?

- Answer:

- Moisture Sensitivity: Boronic acids hydrolyze to boroxines; store at 0–6°C under nitrogen with desiccants (e.g., molecular sieves).

- Thermal Stability: Avoid prolonged exposure to >40°C to prevent acetyl group decomposition.

- Evidence: Analogous compounds (e.g., 5-chloro-2-hydroxyphenylboronic acid) degrade rapidly at room temperature without inert storage .

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

- Answer: Density functional theory (DFT) calculations can model boron’s electrophilicity and steric effects from the acetyl group. For example:

- Electrophilicity: The acetyl group reduces boron’s Lewis acidity compared to hydroxyl-substituted analogs.

- Steric Maps: Molecular dynamics simulations predict steric hindrance in ortho-substituted derivatives.

- Validation: Experimental kinetic data for similar compounds (e.g., 2-ethoxy-5-fluorophenylboronic acid) align with DFT predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.